2,4-Dihydroxy-6-methylnicotinamide is a chemical compound with the molecular formula and a molecular weight of 168.15 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. It is classified as a derivative of nicotinamide, which is a form of vitamin B3, and exhibits structural similarities to other pyridine derivatives.
The compound is cataloged under the Chemical Abstracts Service Registry Number 68373-65-9 and has been evaluated for its biological activity by institutions such as the National Cancer Institute. It is often used in research settings due to its biochemical properties and potential therapeutic applications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide.
The synthesis of 2,4-dihydroxy-6-methylnicotinamide can be achieved through various methods, with one-step synthesis being a notable approach. This method streamlines the production process by reducing the number of steps required to obtain the target compound.
One common synthesis route involves starting from commercially available 6-hydroxynicotinic acid, which undergoes N1-alkylation with methyl iodide to introduce the methyl group at the 6-position. The hydroxyl groups at positions 2 and 4 are typically introduced via hydroxyalkylation or reduction processes, depending on the specific synthetic pathway chosen .
The molecular structure of 2,4-dihydroxy-6-methylnicotinamide features a pyridine ring with two hydroxyl groups on the second and fourth carbon atoms and a methyl group on the sixth carbon atom.
The canonical SMILES representation of this compound is CC1=CC(=C(C(=O)N1)C(=O)N)O
, while its InChI key is SWBBEZHQQWMONY-UHFFFAOYSA-N
. These representations are crucial for computational modeling and database searches in cheminformatics .
2,4-Dihydroxy-6-methylnicotinamide can participate in various chemical reactions typical for amides and hydroxylated compounds. Notably, it can undergo acylation, alkylation, or condensation reactions depending on the functional groups present.
For instance, when treated with strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. Additionally, bromination reactions can be performed to introduce halogen substituents at specific positions on the aromatic ring.
The mechanism of action for 2,4-dihydroxy-6-methylnicotinamide primarily revolves around its role as a metabolic intermediate or active pharmaceutical ingredient. It may exert biological effects by modulating enzymatic pathways related to nicotinamide metabolism.
Research indicates that compounds similar to 2,4-dihydroxy-6-methylnicotinamide may influence pathways involved in cellular energy metabolism and have implications in therapeutic contexts such as cancer treatment or metabolic disorders .
The compound typically appears as a crystalline solid with a purity of around 95%. Its solubility profile indicates that it is soluble in polar solvents such as water and methanol.
In terms of stability, 2,4-dihydroxy-6-methylnicotinamide is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point data are essential for practical applications but require specific experimental determination due to variability based on purity and form .
Scientific Uses
2,4-Dihydroxy-6-methylnicotinamide has several applications in scientific research:
The ongoing research into this compound highlights its significance within medicinal chemistry and its potential as a lead compound for drug development .
The efficient synthesis of 2,4-dihydroxy-6-methylnicotinamide hinges on optimized one-pot methodologies that minimize purification steps while maximizing atom economy. A pivotal advancement involves the condensation of N-substituted cyanoacetamides with β-keto esters under microwave irradiation, achieving yields exceeding 85% within 30 minutes. This protocol leverages amidoxime intermediates that undergo intramolecular cyclization, eliminating the need for isolation of unstable precursors. Alternative high-yield routes utilize Lewis acid catalysts (e.g., ZnCl₂) in solvent-free conditions, where precise temperature control (110-120°C) prevents decarboxylation side reactions. The reaction trajectory follows:C₆H₅OCH₂COCH₃ + NCCH₂CONH₂ → 2,4-(OH)₂-6-CH₃C₅H₂NCONH₂ + H₂O
Key to reproducibility is the anhydrous dimethylformamide (DMF) solvent system, which stabilizes enol intermediates and facilitates dehydration. Industrial pilot studies confirm that maintaining a stoichiometric ratio of 1:1.05 (cyanoacetamide:β-keto ester) minimizes dimeric byproducts. Table 1 compares critical one-step approaches:
Table 1: High-Yield One-Step Synthesis Methods
Precursor System | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Ethyl acetoacetate + cyanoacetamide | ZnCl₂ (neat) | 115 | 2.5 | 88 | 98.5 |
Methyl 3-oxobutanoate + amidoxime | Al₂O₃/MW (DMF) | 130 | 0.5 | 92 | 99.1 |
Acetylacetone + cyanoacetamide | Piperidine/EtOH | 78 | 4 | 76 | 97.3 |
Microwave (MW)-assisted synthesis reduces energy consumption by 40% compared to conventional heating, establishing its dominance for kilogram-scale production [1] [7].
Regioselective functionalization of 2,4-dihydroxy-6-methylnicotinamide presents challenges due to competing O- vs. N-alkylation. N1-Alkylation predominates when employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water/dichloromethane systems, enabling 90% selectivity for N-alkyl derivatives. This occurs via deprotonation of the N1-H group (pKₐ ≈ 8.2) prior to O4, confirmed through in situ FT-IR monitoring. Conversely, hydroxyalkylation at C4 proceeds via O-silylated intermediates (e.g., tert-butyldimethylsilyl chloride), blocking O4 and permitting C3 functionalization.
Notably, α,ω-dibromoalkanes yield N1-alkylated precursors for ring-closure to tricyclic analogs – a route exploited for fused heterocycles. Benzylation studies reveal that electron-withdrawing substituents (e.g., p-NO₂-C₆H₄CH₂Br) enhance N1-selectivity (94%) versus electron-donating groups (72% for p-CH₃O-C₆H₄CH₂Br). Table 2 outlines selectivity control:
Table 2: Regioselectivity in Alkylation Reactions
Alkylating Agent | Catalyst | Solvent | N1:O4 Ratio | Major Product |
---|---|---|---|---|
Benzyl bromide | K₂CO₃ | Acetonitrile | 85:15 | N1-Benzyl derivative |
Ethyl iodoacetate | Cs₂CO₃/TBAI | DMF | 93:7 | N1-Carboxymethyl |
1-Bromododecane | PTC (BTEAC) | H₂O/CH₂Cl₂ | 89:11 | N1-Dodecyl |
Abbreviations: TBAI = Tetrabutylammonium iodide; BTEAC = Benzyltriethylammonium chloride; PTC = Phase-transfer catalyst [1] [8].
Transitioning to eco-compatible synthesis, bio-based solvents like Cyrene™ (dihydrolevoglucosenone) demonstrate promise, achieving 82% yield in cyclization reactions while reducing wastewater toxicity by 60% versus DMF. Catalyst innovations include recyclable polystyrene-supported sulfonic acid resins, reused ≥5 times without yield erosion. For aqueous-phase reactions, micellar catalysis with TPGS-750-M (tocopherol-derived surfactant) enables nanoparticle-mediated condensations at ambient temperature, cutting energy use by 35%.
Solvent selection critically impacts sustainability metrics:
Table 3: Green Solvent Performance Comparison
Solvent | Renewability Index (%) | Global Warming Potential (kg CO₂-eq/kg) | Reaction Yield (%) |
---|---|---|---|
Cyrene™ | 98 | 0.8 | 82 |
2-MeTHF | 100 | 1.2 | 78 |
Ethyl lactate | 100 | 0.9 | 85 |
DMF (conventional) | 0 | 5.6 | 87 |
Lifecycle analysis confirms Cyrene™ reduces cumulative energy demand by 48% versus DMF [4] [8].
Strategic divergence exists between post-synthetic N1-alkylation and direct cyclization of pre-functionalized precursors. N1-Alkylation of preformed 2,4-dihydroxy-6-methylnicotinamide benefits from mild conditions (40-60°C) but suffers from regiochemical ambiguity. Contrastingly, direct cyclization of N-alkyl cyanoacetamides with 1,3-dicarbonyls affords unambiguous N1-substituted products in one step, albeit requiring higher temperatures (100-130°C).
Kinetic profiling reveals direct cyclization proceeds 3.2× faster than stepwise alkylation-cyclization due to concerted enolization-nucleophilic attack. However, sterically hindered substrates (e.g., tert-butyl cyanoacetamide) exhibit 25% reduced yields in direct cyclization due to torsional strain in the transition state. Suzuki-Miyaura coupling compatibility further differentiates the routes: Pre-functionalized bromonicotinamide precursors undergo Pd-catalyzed arylation pre-cyclization (yields >90%), whereas post-cyclization C-H activation fails due to chelation by hydroxy groups.
Table 4: Method Selection Guidelines
Parameter | N1-Alkylation | Direct Cyclization | Preferred Application |
---|---|---|---|
Temperature | 40-80°C | 100-140°C | Thermally sensitive substrates |
Functional Group Tolerance | High (epoxides, azides) | Moderate (no acid-labile groups) | Complex side chains |
Regioselectivity | Requires protection | Inherently selective | Avoiding protecting groups |
Scale-up Feasibility | Excellent | Challenging (exotherms) | Batch reactor production |
Direct cyclization proves optimal for electron-deficient aryl groups, while N1-alkylation suits aliphatic chains [1] [7].
Scalable synthesis mandates precise control of exothermicity profiles, catalyst loading, and solvent recycling. For the ZnCl₂-catalyzed cyclization, adiabatic calorimetry identifies a 120°C threshold above which decarboxylative decomposition accelerates (Q_max_ = 450 kJ/kg). Mitigation involves semi-batch addition of β-keto esters at ≤5% v/v/min. Continuous flow reactors (microchannel systems) enhance heat transfer, enabling 200 g/h productivity with 95% conversion at 130°C residence time.
Catalyst optimization studies reveal heterogeneous zirconia-supported tungstophosphoric acid (ZrO₂/TPA) outperforms homogeneous acids, delivering 89% yield after 10 cycles. Critical parameters include:
Solvent recovery via thin-film evaporation achieves >99% DMF recycling, reducing raw material costs by 34%. Economic modeling confirms viability at 500 kg/batch when employing:Total Cost = 0.42 × (Catalyst) + 1.8 × (Solvent) + 0.06 × (Energy)
Table 5 outlines scalability benchmarks:
Table 5: Industrial Scale Process Economics
Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) | Industrial Scale (100 kg) |
---|---|---|---|
Yield (%) | 92 | 89 | 86 |
Cycle time (h) | 6 | 8 | 12 |
E-factor (kg waste/kg product) | 18 | 9 | 5 |
Production cost ($/kg) | 1,250 | 410 | 185 |
Energy integration through vapor recompression cuts distillation demands by 60%, establishing a commercially viable route [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: